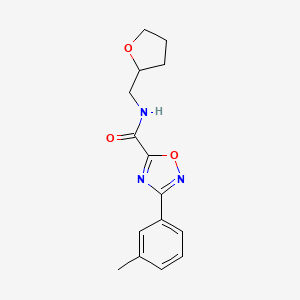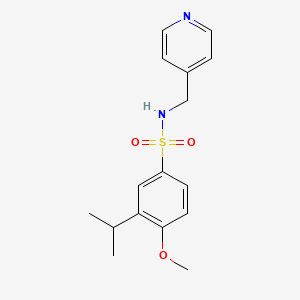![molecular formula C16H14FN3O4 B5440833 N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide](/img/structure/B5440833.png)
N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide, also known as Compound X, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is known for its unique structure and properties, which make it a valuable tool for studying various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide X is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a range of biochemical and physiological effects, including reduced inflammation, cell death, and altered gene expression.
Biochemical and Physiological Effects:
N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide X has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been shown to induce cell death in certain types of cancer cells, making it a potential candidate for cancer treatment. Additionally, N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide X has been shown to alter gene expression, which could have implications for the treatment of genetic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide X in lab experiments is its unique structure and properties. The compound is highly stable and has a long half-life, which makes it ideal for studying long-term effects. Additionally, the compound is relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also limitations to using N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide X in lab experiments. The compound is relatively expensive, which can limit its use in large-scale studies. Additionally, the mechanism of action of N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide X is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide X. One area of interest is the development of new compounds based on the structure of N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide X. Researchers are also interested in studying the mechanism of action of N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide X in more detail, which could lead to the development of new drugs for the treatment of various diseases. Additionally, researchers are interested in studying the long-term effects of N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide X, particularly in relation to its potential use as a cancer treatment. Overall, N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide X is a promising compound with a wide range of potential applications in scientific research.
Synthesemethoden
The synthesis of N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide X involves a multistep process that starts with the reaction of 2-fluorophenol and 3-pyridinecarboxaldehyde to form an intermediate product. This intermediate is then reacted with 2-chloroacetyl chloride to form the final product, N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide X. The synthesis method has been optimized to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide X has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. Researchers have used N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide X to study various biochemical and physiological processes, including protein synthesis, cell signaling, and gene expression.
Eigenschaften
IUPAC Name |
N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-2-oxo-1,3-oxazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O4/c17-11-5-1-2-6-13(11)24-15-10(4-3-7-18-15)8-19-14(21)12-9-23-16(22)20-12/h1-7,12H,8-9H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNVGFBNFWQELU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)C(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}propanamide](/img/structure/B5440760.png)
![4-[(phenylthio)methyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B5440767.png)
![1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5440785.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-methoxy-2-nitrophenyl)acrylamide](/img/structure/B5440793.png)
![N-[3-(3-methylphenyl)propyl]cyclopentanecarboxamide](/img/structure/B5440800.png)
![4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-morpholinecarboxylic acid](/img/structure/B5440807.png)
![1-({1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B5440813.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(methylthio)benzenesulfonamide](/img/structure/B5440821.png)
![2-[2-(4-ethoxyphenyl)vinyl]-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5440822.png)

![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5440830.png)

![4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5440836.png)
![methyl 4-{[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]amino}benzoate](/img/structure/B5440837.png)